![molecular formula C13H15BrN2 B598004 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole CAS No. 1199773-22-2](/img/structure/B598004.png)

5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

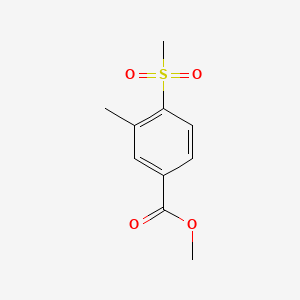

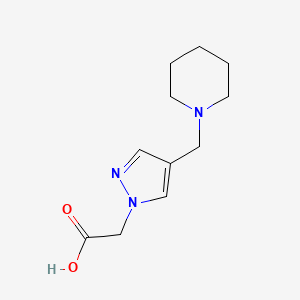

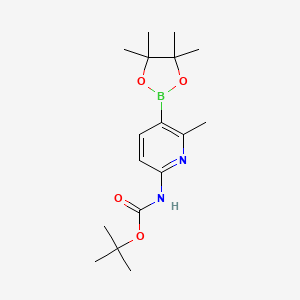

5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is a small molecule with the empirical formula C13H15BrN2 and a molecular weight of 279.18 . It is an imidazole-containing compound that is commonly used in drug discovery and as a research tool to modulate protein function.

Synthesis Analysis

There are various methods for synthesizing this compound, including the reaction of 5-bromo-1H-benzo[d]imidazole with cyclohexylamine under basic conditions. The synthesized product is purified by recrystallization from ethanol, and its chemical identity is confirmed by spectral analysis, including NMR and mass spectrometry.Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with a bromine atom at the 5-position and a cyclohexyl group at the 1-position .Physical and Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Its melting point is 180-183°C, and it has a boiling point of 505.6°C at 760 mmHg.Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activity

5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole derivatives have shown significant promise in antimicrobial and antitubercular applications. Research by Gobis et al. (2015) demonstrated that certain derivatives exhibit excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis, with minimal cytotoxicity to non-malignant eukaryotic cells. This suggests their potential as a novel class of anti-tubercular agents (Gobis et al., 2015).

Antitumor Activity

Compounds containing this compound have been synthesized and evaluated for their antitumor properties. Liu et al. (2012) found that certain derivatives displayed significant cancer inhibitory activity against various cancer cells, indicating their potential as antitumor agents (Liu et al., 2012).

Synthesis of Novel Compounds

The synthesis of novel compounds using this compound derivatives has been a focus in chemical research. Reddy et al. (2010) synthesized a series of novel compounds with significant antibacterial and antifungal activity, suggesting their potential in the development of new antimicrobial agents (Reddy et al., 2010).

Structural Analysis and Design

The structural analysis of benzimidazole compounds, including this compound derivatives, is critical for the design of amyloid-avid probes and other applications. Morais et al. (2012) described the structures of regioisomers of N-methylated benzimidazole compounds, which could aid in the design of novel probes and therapeutic agents (Morais et al., 2012).

Corrosion Inhibition

Research has also explored the use of benzimidazole derivatives in corrosion inhibition. Ammal et al. (2018) investigated the efficacy of these compounds as corrosion inhibitors for mild steel in sulfuric acid, demonstrating their potential in industrial applications (Ammal et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives have shown good antimicrobial potential , suggesting that they may target microbial cells.

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of microbes .

Biochemical Pathways

Given the antimicrobial potential of imidazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Result of Action

Based on the antimicrobial potential of imidazole derivatives , it can be inferred that the compound may lead to the inhibition or death of microbial cells.

Propiedades

IUPAC Name |

5-bromo-1-cyclohexylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLYFSPRQFBUHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682042 |

Source

|

| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-22-2 |

Source

|

| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)

![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)

![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)

![(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B597936.png)

![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)